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Abstract

This technical guide provides a comprehensive overview of (S)-5-Hydroxycarvedilol, a
pharmacologically active metabolite of the widely prescribed cardiovascular drug, Carvedilol.
Intended for researchers, scientists, and professionals in drug development, this document
delves into the molecule's chemical structure, physicochemical properties, pharmacological
significance, metabolic pathways, and advanced analytical methodologies for its
stereoselective separation and quantification. By synthesizing data from peer-reviewed
literature and established chemical databases, this guide aims to serve as an authoritative
resource for understanding and investigating this critical carvedilol metabolite.

Introduction: The Significance of a Metabolite

Carvedilol is a third-generation, non-selective beta-blocker and alpha-1 adrenergic antagonist
utilized in the management of hypertension and congestive heart failure.[1] Administered as a
racemic mixture, its therapeutic effects are stereospecific. The S(-)-enantiomer is responsible
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for both beta and alpha-1 adrenergic blockade, whereas the R(+)-enantiomer exhibits only
alpha-1 blocking activity.[2]

Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through aromatic
ring oxidation and glucuronidation, leading to the formation of several metabolites.[3] Among
these, the hydroxylated metabolites, including 4'- and 5'-hydroxycarvedilol, are of particular
interest as they retain pharmacological activity.[4] Specifically, the oxidative S-(-)-metabolites
contribute significantly to the overall B-antagonistic effect of the drug.[4] This guide focuses on
the (S)-enantiomer of 5-hydroxycarvedilol, providing a detailed examination of its chemical and
biological profile, which is essential for a complete understanding of Carvedilol's mechanism of
action and for the development of advanced bioanalytical methods.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical characteristics of (S)-5-
Hydroxycarvedilol is paramount for its synthesis, formulation, and analytical detection.

Chemical Structure and Nomenclature

(S)-5-Hydroxycarvedilol is structurally characterized by the addition of a hydroxyl group to the
5-position of the carbazole moiety of the parent drug, Carvedilol.

Caption: 2D Chemical Structure of (S)-5-Hydroxycarvedilol.

o IUPAC Name: 3-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyllamino]ethoxy]-4-
methoxyphenol[5]

e CAS Number: 1217723-80-2[5]
e Molecular Formula: C24H26N20s[5]
e Canonical SMILES: COC1=C(C=C(C=C1)O)OCCNCO[5]

Physicochemical Data

The physicochemical properties dictate the molecule's behavior in biological systems and
influence the design of analytical methods.
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Property Value Source
Molecular Weight 422.5 g/mol [5]
Melting Point 205-207 °C [6]
pKa (predicted) 10.06 £ 0.18 [6]
XLogP3 3.8 [5]
Solubility Slightly soluble in Acetic Acid 6]
and DMSO
Appearance Off-White to Pale Pink Solid [6]

Pharmacology and Mechanism of Action

(S)-5-Hydroxycarvedilol is not an inert byproduct; it is an active metabolite that contributes to
the pharmacological profile of Carvedilol. The S-enantiomers of Carvedilol's oxidative
metabolites, including 5-hydroxycarvedilol, are known to possess [3-adrenoceptor blocking
activity.[4] While the 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more
potent than the parent carvedilol in 3-blockade, the precise potency of 5'-hydroxycarvedilol is
less well-defined in publicly available literature.[7] However, its contribution to the overall beta-
blocking effect is considered significant, making its quantification in pharmacokinetic studies
essential.[4] Unlike the parent compound, the hydroxylated metabolites exhibit weak to
negligible vasodilating activity, indicating a more selective action on beta-receptors.[3][8]

Metabolism and Pharmacokinetics

The formation and disposition of (S)-5-Hydroxycarvedilol are critical components of
Carvedilol's overall pharmacokinetic profile.

Metabolic Formation

Carvedilol is metabolized by several cytochrome P450 (CYP) enzymes. The aromatic ring
oxidation that produces 4'- and 5'-hydroxycarvedilol is primarily catalyzed by CYP2D6.[9] The
metabolism of S-carvedilol, the precursor to (S)-5-Hydroxycarvedilol, also involves CYP1A2
and CYP3A4 to a lesser extent.[9]
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Caption: Metabolic conversion of (S)-Carvedilol.

Genetic polymorphism in the CYP2D6 enzyme can significantly impact the plasma
concentrations of Carvedilol's metabolites.[3] "Poor metabolizers" of CYP2D6 may exhibit
different metabolite profiles compared to "extensive metabolizers," which can have clinical
implications.

Pharmacokinetics

Following oral administration of Carvedilol, the plasma concentrations of its active metabolites
are generally about one-tenth of those observed for the parent drug.[3] The pharmacokinetics
of the metabolites, including (S)-5-Hydroxycarvedilol, are similar to that of Carvedilol, with a
terminal elimination half-life that mirrors the parent compound's range of 7 to 10 hours.[3] Both
Carvedilol and its hydroxylated metabolites are substrates for efflux transporters like P-
glycoprotein (ABCB1) and MRP2 (ABCC2), which can influence their disposition.[9]

Synthesis and Characterization

The generation of pure (S)-5-Hydroxycarvedilol is essential for its use as an analytical
standard and for in-depth pharmacological studies.

Synthesis
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While specific, detailed protocols for the stereoselective synthesis of (S)-5-Hydroxycarvedilol
are not widely published in primary literature, the general approach involves multi-step organic
synthesis. Key challenges include:

o Regioselective Hydroxylation: Introducing the hydroxyl group specifically at the 5-position of
the carbazole ring.

o Stereocontrol: Maintaining the (S)-configuration at the chiral center of the propanolamine
side chain. This is often achieved by starting with a chiral precursor or by chiral resolution of
a racemic intermediate.

The synthesis of Carvedilol itself often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-
carbazole with 2-(2-methoxyphenoxy)ethanamine. The synthesis of its metabolites would
require appropriately substituted precursors.

Spectroscopic Characterization

The identity and purity of synthesized (S)-5-Hydroxycarvedilol must be confirmed using a
suite of spectroscopic techniques.

e Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used. For
LC-MS/MS analysis, precursor-to-product ion transitions are monitored for quantification.
While specific transitions for 5'-hydroxycarvedilol are established in validated methods, they
are often similar to the 4'-hydroxy metabolite, for example, a transition of m/z 423.10 -
222.00 has been reported for 4'-hydroxycarvedilol, and similar fragmentation would be
expected for the 5'-isomer.[10]

« Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands.
Based on the structure and spectra of the parent drug, key peaks would include: N-H
stretching (~3340 cm™1), aromatic C-H stretching (~3000-3100 cm~1), aliphatic C-H
stretching (~2900-3000 cm~1), C=C aromatic ring stretching (~1500-1600 cm~1), and C-O
stretching (~1100-1250 cm~1).[11] The additional phenolic -OH group would introduce a
broad O-H stretching band.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be required for
complete structural elucidation. The *H NMR would show distinct signals for the aromatic
protons on the carbazole and methoxyphenol rings, the methylene and methine protons of
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the side chain, and the exchangeable protons of the amine and hydroxyl groups. The
introduction of the hydroxyl group at the 5-position would alter the chemical shifts and
splitting patterns of the adjacent aromatic protons on the carbazole ring compared to the
parent drug.

Analytical Methodologies

The stereoselective nature of Carvedilol's pharmacology necessitates analytical methods
capable of resolving and quantifying the individual enantiomers of both the parent drug and its
active metabolites.[4]

Rationale for Chiral Separation

Given that the S(-)-enantiomers of Carvedilol and its oxidative metabolites are primarily
responsible for the B-blocking activity, it is mandatory to resolve these from their R(+)-
counterparts for accurate pharmacokinetic and pharmacodynamic assessments.[4] High-
Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid
Chromatography (UHPLC) with chiral stationary phases (CSPs) are the most common
techniques employed.

Experimental Protocol: Chiral UHPLC-UV Method

This protocol is a representative methodology synthesized from published literature for the
simultaneous enantioselective determination of Carvedilol and its major active metabolites.[4]

Objective: To resolve and quantify the enantiomers of Carvedilol, 4'-Hydroxycarvedilol, and 5'-
Hydroxycarvedilol in a single chromatographic run.

Instrumentation and Materials:

o UHPLC system with UV detector

o Chiral Stationary Phase: Chiralpak IB N-5 column[4]

» Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0

» Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 87:13 v/v)
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e (S)-5-Hydroxycarvedilol reference standard

e Metoprolol (as internal standard)

Chromatographic Conditions:

Column: Chiralpak IB N-5 (dimensions as per manufacturer for UHPLC)

» Mobile Phase: Isocratic elution with 80% Mobile Phase B and 20% Mobile Phase A.[4]

e Flow Rate: 0.5 mL/min[4]

e Column Temperature: 25 °C[4]

o Detection: UV at an appropriate wavelength (e.g., 242 nm)[12]

« Injection Volume: 5-10 pL

Sample Preparation (from Plasma):

o Pipette 200 pL of plasma into a microcentrifuge tube.

e Add the internal standard (Metoprolol).

e Perform liquid-liquid extraction (LLE) by adding 2.5 mL of tert-butyl methyl ether.[10]

» Vortex for 2 minutes and centrifuge to separate the layers.

» Transfer the organic (upper) layer to a clean tube.

o Evaporate the solvent to dryness under a stream of nitrogen.

» Reconstitute the residue in 150 pL of the mobile phase.[10]

« Inject the prepared sample into the UHPLC system.

Method Validation: The method must be validated according to ICH guidelines, assessing
linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and
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robustness.[13] For instance, resolution (Rs) between enantiomeric peaks should ideally be

>1.5.[4]

Bioanalytical Workflow

Plasma Sample

(Add Internal Standar(D
Liquid-Liquid Extraction
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Caption: Workflow for (S)-5-Hydroxycarvedilol analysis in plasma.

Conclusion

(S)-5-Hydroxycarvedilol is a key active metabolite that plays a crucial role in the overall
therapeutic effect of Carvedilol. Its stereospecific 3-blocking activity underscores the
importance of chiral-specific bioanalysis in both clinical pharmacokinetics and drug
development research. This guide has provided a foundational understanding of its chemical
structure, properties, pharmacology, and the analytical techniques required for its rigorous
study. Future research may focus on elucidating its precise receptor binding affinities and
potency relative to other metabolites and the parent drug, as well as exploring the clinical
consequences of inter-individual variability in its formation due to CYP2D6 polymorphism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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